Potency Superiority: Chymostatin Achieves Picomolar Inhibition of Chymotrypsin Where Other Inhibitors Fail
Chymostatin is an exceptionally potent inhibitor of chymotrypsin, with a reported Ki of 0.4 nM (4 × 10⁻¹⁰ M) [1]. This affinity is orders of magnitude higher than that of broad-spectrum inhibitors. For comparison, the commonly used serine protease inhibitor PMSF exhibits an IC50 of 730 µM against chymotrypsin-like activity, a difference of over 1.8 million-fold in potency [2]. This extreme potency allows for complete target inhibition at concentrations that are physiologically irrelevant for other proteases, ensuring assay specificity.
| Evidence Dimension | Inhibitory Potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 0.4 nM (4 × 10⁻¹⁰ M) |
| Comparator Or Baseline | PMSF (Phenylmethylsulfonyl fluoride): IC50 = 730 µM (0.73 mM) |
| Quantified Difference | ~1.8 million-fold greater potency |
| Conditions | In vitro enzyme inhibition assay; Chymostatin vs. chymotrypsin (Ki); PMSF vs. chymotrypsin-like activity in a functional assay (IC50). |
Why This Matters
This vast potency differential enables the use of Chymostatin at nanomolar concentrations to achieve complete inhibition of chymotrypsin, whereas high micromolar to millimolar concentrations of PMSF are required, increasing the likelihood of non-specific, off-target effects and cellular toxicity.
- [1] Stein, R. L., & Strimpler, A. M. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin. Biochemistry 1987, 26(9), 2611–2615. View Source
- [2] PMC2945561, Table 3. IC50 values for protease inhibitors. View Source
